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Demeton-S-methyl Sulfone-d6

Cat. No.: B1162856
M. Wt: 268.32
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Description

Evolution of Stable Isotope Labeling in Analytical Chemistry and Environmental Sciences

The practice of using stable isotopes as tracers in scientific research has undergone significant evolution. Initially, their application was prominent, but the increased availability and sensitivity of radioisotopes after World War II led to a temporary decline in the use of stable isotopes. nih.gov However, the development of advanced analytical instrumentation, especially high-resolution mass spectrometry, reignited interest and expanded the applications of stable isotope labeling. nih.govuit.no

This resurgence allowed for more detailed analysis and insights into molecular structures and dynamics, making stable isotope labeling indispensable in various research fields. adesisinc.com Techniques such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), originally developed in the early 2000s, demonstrate the power of metabolic labeling to differentiate between cell populations in a mass spectrometer. nih.gov The evolution continues with innovations like flow chemistry, which enhances the safety, scalability, and efficiency of synthesizing labeled compounds, promising even greater precision. adesisinc.com Today, stable isotope labeling is a fundamental tool in proteomics, metabolomics, environmental analysis, and food sciences, enabling scientists to trace molecular processes with high accuracy. adesisinc.comsymeres.com

Significance of Demeton-S-methyl Sulfone as a Target Analyte and its Deuterated Analog

Demeton-S-methyl sulfone is an organophosphorus compound and a metabolite of the insecticide Demeton-S-methyl. usbio.netchemicalbook.com Its presence serves as a biomarker for exposure to the parent pesticide, which was used to control sucking insects like aphids and mites on a variety of crops. usbio.netherts.ac.ukfao.org Due to its relevance in food safety and environmental monitoring, the accurate quantification of Demeton-S-methyl sulfone is crucial. sigmaaldrich.com

To achieve this, its deuterated analog, Demeton-S-methyl Sulfone-d6, was developed. usbio.net This stable isotope-labeled version serves as an ideal internal standard for quantitative analysis, particularly in methods utilizing mass spectrometry. usbio.netevitachem.com

Table 1: Comparison of Demeton-S-methyl Sulfone and its Deuterated Analog

PropertyDemeton-S-methyl SulfoneThis compound
CAS Number 17040-19-6 chemicalbook.comNot explicitly available, refers to parent compound
Molecular Formula C6H15O5PS2 accustandard.comC6H9D6O5PS2 usbio.net
Molecular Weight ~262.29 g/mol accustandard.com~268.32 g/mol usbio.net
Primary Use Insecticide; Pesticide Transformation Product herts.ac.ukInternal standard for analytical quantification evitachem.com
Synonyms Metasystox R sulfone; O,O-Dimethyl S-2-(ethylsulfonyl)ethyl phosphorothioate (B77711) americanchemicalsuppliers.comIsotope analog of Demeton-S-methyl Sulfone usbio.net

Role of Deuterated Internal Standards in Enhancing Analytical Rigor

Deuterated internal standards are indispensable tools in modern analytical chemistry for achieving high levels of precision and accuracy. clearsynth.com An internal standard is a compound added to a sample in a known quantity to enable the quantification of an analyte. aptochem.com Stable isotope-labeled standards, such as those substituted with deuterium (B1214612) (D), are considered the gold standard for techniques like isotope dilution mass spectrometry (IDMS). aptochem.comnih.gov

The key advantage of a deuterated standard is that it is chemically and physically almost identical to the analyte of interest. scioninstruments.com This means it behaves similarly during complex sample preparation steps—such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE)—and co-elutes with the analyte during chromatographic separation. aptochem.comscioninstruments.comtexilajournal.com However, due to the mass difference from the deuterium atoms, it is easily distinguished from the native analyte by a mass spectrometer. aptochem.com

This near-identical behavior allows the deuterated internal standard to effectively compensate for variations and errors that can occur throughout the analytical process. scioninstruments.comwisdomlib.org These include:

Sample Extraction Variability: It corrects for any loss of the analyte during sample preparation and extraction. aptochem.com

Matrix Effects: In complex samples (e.g., blood, urine, food), other compounds can interfere with the analyte's signal in the mass spectrometer, either suppressing or enhancing it. The deuterated standard experiences the same matrix effects, allowing for accurate correction. clearsynth.comscioninstruments.com

Instrumental Fluctuations: It accounts for minor drifts in instrument sensitivity or variations in injection volume. aptochem.comscioninstruments.com

By providing a stable reference point, deuterated internal standards enhance the reliability, robustness, and accuracy of quantitative analysis, making them essential for bioanalysis, environmental studies, and food safety monitoring. clearsynth.comscioninstruments.comtexilajournal.com

Properties

Molecular Formula

C₆H₉D₆O₅PS₂

Molecular Weight

268.32

Synonyms

S-[2-(Ethylsulfonyl)ethyl]phosphorothioic Acid O,O-Dimethyl Ester-d6;  Metasystox R Sulfone-d6;  O,O-Dimethyl S-2-(Ethylsulfonyl)ethyl Phosphorothioate-d6;  O,O-Dimethyl S-[2-(Ethylsulfonyl)ethyl]thiophosphate-d6;  Oxydemetonmethyl Sulfone-d6;  S-[2-(Ethy

Origin of Product

United States

Synthetic Methodologies for Demeton S Methyl Sulfone D6

Precursor Selection and Deuteration Strategies

The synthesis of the target molecule, Demeton-S-methyl Sulfone-d6, begins with the strategic construction of its non-labeled parent compound and the incorporation of deuterium (B1214612) atoms at specific, stable positions.

Synthetic Routes to Demeton-S-methyl (Parent Compound) and its Oxidized Derivatives

The synthesis of the parent compound, Demeton-S-methyl, can be achieved through several established chemical pathways. A common and effective method involves the alkylation of an O,O-dimethyl phosphorothioate (B77711) salt with a suitable ethylthioethyl derivative.

A principal synthetic route is outlined below:

Formation of the Phosphorothioate Nucleophile : O,O-Dimethyl phosphite is reacted with elemental sulfur in the presence of a base, such as sodium methoxide, to yield sodium O,O-dimethyl phosphorothioate.

Alkylation : The resulting sodium O,O-dimethyl phosphorothioate is then reacted with 2-(ethylthio)ethyl chloride. The phosphorothioate anion acts as a nucleophile, displacing the chloride ion to form the Demeton-S-methyl molecule.

An alternative route involves the reaction between 2-(ethylthio)-ethanol and O,O-dimethyl phosphochlorothioate. herts.ac.uk

The subsequent formation of the oxidized derivatives, namely the sulfoxide (B87167) and the target sulfone, occurs via oxidation of the thioether sulfur atom in the side chain. In biological systems and during environmental degradation, this oxidation is a primary metabolic pathway. inchem.org In a laboratory setting, this transformation is accomplished using chemical oxidizing agents. The process is sequential: the thioether is first oxidized to the corresponding sulfoxide (Oxydemeton-methyl), which can then undergo further oxidation to yield the sulfone (Demeton-S-methyl sulfone).

RouteReactant 1Reactant 2Product
Primary Synthesis Sodium O,O-dimethyl phosphorothioate2-(ethylthio)ethyl chlorideDemeton-S-methyl
Oxidation Step 1 Demeton-S-methylOxidizing AgentOxydemeton-methyl (B133069) (Sulfoxide)
Oxidation Step 2 Oxydemeton-methylOxidizing AgentDemeton-S-methyl sulfone

Site-Specific Deuteration for this compound

For this compound, the "d6" designation indicates the replacement of six hydrogen atoms with six deuterium atoms. The most chemically stable and synthetically accessible positions for this labeling are the two methoxy groups attached to the phosphorus atom. Introducing deuterium at this location prevents its exchange under typical environmental or biological conditions, a critical feature for an internal standard.

The deuteration strategy involves the use of a deuterated precursor early in the synthesis. clearsynth.comresearchgate.net

Preparation of Deuterated Precursor : The key deuterated starting material is O,O-di(methyl-d3) phosphite. This is synthesized using methanol-d4 (CD3OD) as the source of the deuterated methyl groups, which reacts with phosphorus trichloride (PCl3).

Synthesis of Labeled Parent Compound : The O,O-di(methyl-d3) phosphite is then used in place of its non-labeled counterpart in the synthetic route described in section 2.1.1. It is first sulfurized to form sodium O,O-di(methyl-d3) phosphorothioate.

Alkylation : This deuterated phosphorothioate is subsequently reacted with 2-(ethylthio)ethyl chloride to yield Demeton-S-methyl-d6.

This approach ensures that the deuterium labels are incorporated into the stable methoxy groups, resulting in a robust isotopically labeled molecule ready for the final oxidation step.

Reaction Mechanisms and Conditions for Sulfone Formation

The conversion of the thioether in Demeton-S-methyl-d6 to a sulfone is a critical oxidation step that requires precise control to achieve a high yield of the desired product without significant side reactions.

Oxidation Pathways to Sulfones

The oxidation of thioethers (sulfides) to sulfones proceeds through a sulfoxide intermediate. The sulfur atom in a thioether possesses a lone pair of electrons, making it nucleophilic and susceptible to attack by electrophilic oxidizing agents.

The general mechanism involves:

First Oxidation (to Sulfoxide) : The sulfur atom attacks the oxidant (e.g., an oxygen atom from hydrogen peroxide), forming a sulfur-oxygen bond and generating the sulfoxide. This is typically the faster of the two oxidation steps.

Second Oxidation (to Sulfone) : The sulfur atom in the sulfoxide is less nucleophilic than in the thioether due to the electron-withdrawing nature of the attached oxygen atom. However, under appropriate conditions with a sufficient amount of a strong oxidizing agent, it can be further oxidized to the sulfone. rsc.org

Controlling the reaction conditions, such as temperature, reaction time, and the stoichiometry of the oxidant, is crucial for selectively stopping at the sulfoxide stage or driving the reaction to completion to form the sulfone. organic-chemistry.org For the synthesis of this compound, conditions are chosen to ensure full conversion to the sulfone.

Catalytic Systems in Sulfone Synthesis

A variety of reagents and catalytic systems can be employed for the oxidation of thioethers to sulfones. The choice of system often depends on factors like substrate tolerance, cost, safety, and desired selectivity.

Common Oxidants and Catalysts:

OxidantCatalyst SystemCharacteristics
Hydrogen Peroxide (H₂O₂) Metal Catalysts (e.g., Tungsten, Titanium, Niobium, Vanadium) organic-chemistry.orgresearchgate.netH₂O₂ is an inexpensive and environmentally benign oxidant, producing only water as a byproduct. mdpi.com Metal catalysts activate the H₂O₂ to form highly reactive peroxometal complexes that efficiently oxygenate the sulfur center. Niobium carbide catalysts have shown high efficiency in affording sulfones, while tantalum carbide favors sulfoxides. organic-chemistry.org
Peroxyacids (e.g., m-CPBA) Catalyst-freeMeta-chloroperoxybenzoic acid (m-CPBA) is a powerful and reliable oxidant that often does not require a catalyst. Typically, using approximately two equivalents of m-CPBA relative to the thioether ensures complete conversion to the sulfone.
Potassium Permanganate (KMnO₄) Catalyst-freeA strong, traditional oxidant, but its use can be complicated by low solubility in organic solvents and the formation of manganese dioxide (MnO₂) byproducts, which can complicate purification.
Urea-Hydrogen Peroxide (UHP) Phthalic AnhydrideThis metal-free system provides a stable and easily handled source of hydrogen peroxide, enabling a clean oxidation to the sulfone without significant sulfoxide byproducts. organic-chemistry.org

For a robust synthesis, systems utilizing hydrogen peroxide with a metal catalyst are often favored due to their efficiency and environmental advantages. nih.gov

Purification and Characterization of Isotopic Purity

Following the synthesis, rigorous purification and characterization are essential to ensure the final product meets the high standards required for an analytical internal standard. The two key metrics are chemical purity and isotopic purity (or isotopic enrichment).

Purification: The crude product is typically purified using chromatographic techniques. High-performance liquid chromatography (HPLC) or flash column chromatography on a silica (B1680970) gel support are common methods used to separate the final sulfone product from any unreacted starting materials, the sulfoxide intermediate, or other reaction byproducts.

Characterization and Isotopic Purity Analysis: A combination of mass spectrometry and nuclear magnetic resonance spectroscopy is used to confirm the structure and determine the isotopic purity of this compound. rsc.orgrsc.org

High-Resolution Mass Spectrometry (HR-MS) : This is the primary technique for determining isotopic enrichment. nih.govresearchgate.net By analyzing the mass spectrum of the purified compound, the relative abundances of the different isotopologues (molecules differing only in their isotopic composition) can be measured. For a d6-labeled compound, the instrument will detect the non-labeled molecule (M+0), as well as molecules containing one to six deuterium atoms (M+1 to M+6). Isotopic purity is calculated from the ratio of the desired M+6 ion signal to the sum of all related ion signals. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is used to confirm the exact location of the deuterium labels and the structural integrity of the molecule. rsc.org

¹H NMR (Proton NMR) : A proton NMR spectrum will show a significant reduction or complete absence of the signal corresponding to the methoxy protons, confirming successful deuteration at that site.

²H NMR (Deuterium NMR) : This technique can directly detect the deuterium nuclei, showing a signal at the chemical shift corresponding to the methoxy groups, thus confirming the location of the labels. bohrium.comwikipedia.org

The combination of these analytical techniques provides a comprehensive evaluation, ensuring that the synthesized this compound is structurally correct and possesses the high isotopic purity required for its use as an internal standard in sensitive analytical assays. rsc.org

Techniques for Isotopic Enrichment Assessment

The determination of isotopic purity, or the degree of isotopic enrichment, is critical for validating the quality of a deuterated standard. rsc.org This assessment quantifies the percentage of molecules that have been successfully labeled with the desired number of deuterium atoms versus those that are unlabeled or partially labeled. The primary techniques employed for this purpose are high-resolution mass spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.org

High-Resolution Mass Spectrometry (HR-MS): This is a powerful tool for determining isotopic enrichment. researchgate.netnih.gov HR-MS instruments can resolve minute differences in the mass-to-charge ratio (m/z) of ions. By analyzing the isotopic cluster of the molecule, HR-MS can distinguish between the unlabeled compound (d0) and its deuterated isotopologues (d1, d2, etc.). The relative abundance of the ion corresponding to the fully deuterated compound (d6) compared to the other isotopologues provides a direct measure of isotopic purity. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is another essential technique that provides detailed structural information and can be used to assess the level and position of deuteration. rsc.org

Proton NMR (¹H NMR): In a ¹H NMR spectrum of a highly enriched deuterated compound, the signals corresponding to the positions where hydrogen has been replaced by deuterium will be absent or significantly diminished. The degree of enrichment can be estimated by comparing the integration of any residual proton signals at the labeling sites to the integration of signals from protons at non-labeled positions within the molecule.

Deuterium NMR (²H NMR): This technique directly observes the deuterium nuclei. A ²H NMR spectrum will show signals only for the deuterium atoms in the molecule, confirming their presence and chemical environment. nih.govyoutube.com This provides unambiguous proof of successful deuteration.

Combining these techniques provides a comprehensive evaluation of the isotopic enrichment, ensuring the reliability of the deuterated compound for use as an internal standard. rsc.org

Analytical Verification of Deuteration Level and Purity (e.g., NMR, Mass Spectrometry)

Mass Spectrometry (MS)

High-resolution mass spectrometry is used to confirm the molecular weight and determine the isotopic distribution of this compound. The unlabeled compound has a molecular weight of approximately 262.28 g/mol . nist.gov The replacement of six hydrogen atoms with six deuterium atoms results in a mass increase of approximately 6 Da. By analyzing the pattern of isotopic peaks, the precise level of deuteration can be calculated. nih.gov

Table 1: Theoretical Mass Data for Demeton-S-methyl Sulfone Isotopologues
IsotopologueDescriptionTheoretical Monoisotopic Mass (Da)
d0Unlabeled Compound262.0099
d1Partially Labeled (1 Deuterium)263.0162
d2Partially Labeled (2 Deuterium)264.0225
d3Partially Labeled (3 Deuterium)265.0287
d4Partially Labeled (4 Deuterium)266.0350
d5Partially Labeled (5 Deuterium)267.0413
d6Fully Labeled Compound268.0475

This table presents the calculated theoretical monoisotopic masses for different deuteration levels of Demeton-S-methyl Sulfone. The relative intensities of these peaks in a high-resolution mass spectrum are used to calculate the isotopic purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The ¹H NMR spectrum is used to verify the absence of protons at the intended labeling sites. For this compound, the signal corresponding to the two O-methyl groups (a doublet due to P-H coupling) would be absent. The presence of other expected signals corresponding to the ethylsulfonyl group confirms the integrity of the rest of the molecule.

³¹P NMR: Phosphorus-31 NMR is a valuable tool for analyzing organophosphorus compounds. A single signal in the ³¹P NMR spectrum confirms the presence of the single phosphorus atom in its expected chemical environment, thereby verifying the structural integrity of the phosphate core.

²H NMR: A deuterium NMR spectrum would show a signal in the region expected for the O-methyl groups, providing direct evidence of successful deuteration at these positions. youtube.com

Table 2: Summary of Analytical Techniques for Verification
TechniqueInformation Provided
High-Resolution MSConfirms molecular weight and allows calculation of isotopic purity by analyzing the distribution of isotopologues. rsc.org
¹H NMRConfirms the absence of protons at labeling sites and assesses overall chemical purity by showing the expected signals for the rest of the molecule.
³¹P NMRVerifies the structural integrity of the organophosphate core of the molecule.
²H NMRProvides direct, unambiguous confirmation of the presence and location of deuterium atoms. nih.gov

Advanced Analytical Methodologies Utilizing Demeton S Methyl Sulfone D6

Chromatographic Separations

Chromatographic techniques are fundamental to the separation of Demeton-S-methyl sulfone from complex sample matrices prior to its detection. Both liquid chromatography and gas chromatography have been employed for this purpose, each offering distinct advantages.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the analysis of Demeton-S-methyl sulfone due to its high sensitivity and selectivity. lcms.cznih.govnih.gov This method is particularly suitable for polar and thermally labile compounds that are not amenable to gas chromatography.

The separation of Demeton-S-methyl sulfone is typically achieved using reversed-phase liquid chromatography. C18 columns are a common choice for the stationary phase, providing effective retention and separation of the analyte. researchgate.netmassbank.eu

The mobile phase composition and gradient elution program are critical for achieving good chromatographic peak shape and resolution. A common approach involves a gradient elution using a mixture of an aqueous solvent, often containing a modifier like ammonium (B1175870) acetate, and an organic solvent such as methanol (B129727) or acetonitrile. mhlw.go.jp For example, one method utilizes a linear gradient starting with a higher proportion of aqueous phase and progressively increasing the organic phase concentration. massbank.eumhlw.go.jp This ensures that the analyte is adequately retained on the column at the beginning of the run and then eluted efficiently as the mobile phase becomes stronger.

Interactive Data Table: Optimized LC Conditions for Demeton-S-methyl Sulfone Analysis

ParameterCondition
LC Column XBridge C18, 3.5 µm, 2.1 x 50 mm
Mobile Phase A 5 mmol/L Ammonium Acetate Solution
Mobile Phase B 5 mmol/L Ammonium Acetate in Methanol
Flow Rate 0.2 mL/min
Column Temperature 40°C
Injection Volume 3 µL
Gradient Program Linear gradient from 80% A / 20% B to 1% A / 99% B over 10 minutes, held for 10 minutes

Tandem mass spectrometry, particularly in the multiple reaction monitoring (MRM) mode, provides the high selectivity and sensitivity required for trace-level detection of Demeton-S-methyl sulfone. eurl-pesticides.eu In MRM, a specific precursor ion of the analyte is selected in the first quadrupole, fragmented in the collision cell, and then specific product ions are monitored in the third quadrupole. This process significantly reduces background noise and enhances the signal-to-noise ratio.

For Demeton-S-methyl sulfone, the precursor ion is typically the protonated molecule [M+H]⁺. Several product ions can be monitored for quantification and confirmation purposes. The selection of optimal MRM transitions and collision energies is crucial for method sensitivity.

Interactive Data Table: Tandem Mass Spectrometry (MRM) Parameters for Demeton-S-methyl Sulfone

Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
263.0125.015Quantification
263.094.025Confirmation
263.079.030Confirmation

While LC-MS/MS is generally preferred for the analysis of Demeton-S-methyl sulfone, gas chromatography-mass spectrometry (GC-MS/MS) can also be utilized. eurl-pesticides.eu However, it is often noted that lower limits of quantification are typically achieved with LC-MS/MS for this compound. eurl-pesticides.eu

For the GC separation of pesticide residues, including organophosphates, a low-polarity capillary column is often employed. A common choice is a DB-5MS column, which has a (5%-phenyl)-methylpolysiloxane stationary phase. eurl-pesticides.eu This type of column provides good thermal stability and inertness, which is important for the analysis of a broad range of pesticides.

Specific details on the optimal temperature programming for the analysis of Demeton-S-methyl sulfone are not widely available in the reviewed literature. However, a typical temperature program for multi-residue pesticide analysis would involve an initial low temperature hold, followed by a ramp to a higher temperature to elute the analytes of interest, and a final high-temperature hold to clean the column.

In GC-MS/MS, electron ionization (EI) is commonly used to generate ions. eurl-pesticides.eu The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode for selective and sensitive detection. General parameters for the mass spectrometer include an electron energy of 70 eV, a source temperature around 180°C, and a transfer line temperature of approximately 250°C. eurl-pesticides.eu Similar to LC-MS/MS, specific precursor and product ion transitions are monitored for both quantification and qualification of Demeton-S-methyl sulfone.

Gas Chromatography-Mass Spectrometry (GC-MS/MS) Applications

Sample Preparation and Extraction Techniques for Complex Matrices

The accurate determination of pesticide residues in complex matrices such as food and environmental samples necessitates robust sample preparation and extraction techniques. These methods are designed to isolate target analytes from interfering compounds, thereby enhancing the sensitivity and reliability of subsequent analysis. For Demeton-S-methyl Sulfone-d6 and its non-deuterated analogue, several advanced methodologies are employed.

QuEChERS-based Methods

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique in pesticide residue analysis due to its simplicity and efficiency. lcms.cz The procedure typically involves an initial extraction step with acetonitrile, followed by a partitioning phase initiated by the addition of salts. A subsequent clean-up step, known as dispersive solid-phase extraction (d-SPE), is performed on an aliquot of the extract to remove matrix components like pigments, sugars, and organic acids that could interfere with instrumental analysis. lcms.cz

In the context of analyzing complex matrices like bivalves or various agricultural products, modified QuEChERS protocols are often developed to handle specific challenges. nih.gov For instance, the choice of extraction solvent and clean-up sorbents can be optimized to improve the recovery of target analytes and the removal of matrix interferences. lcms.cznih.gov The use of molecularly imprinted polymers (MIPs) as a selective purification material during the d-SPE step has shown to significantly increase the removal rate of interfering pigments. nih.gov The effectiveness of the QuEChERS approach allows for substantial gains in laboratory productivity and ensures that the final extract is suitable for sensitive analysis by techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). lcms.cz

Table 1: Illustrative Recovery Data for Pesticides in a Complex Matrix Using a QuEChERS-based Method This table provides a hypothetical representation of typical performance data.

AnalyteSpiked Level (µg/kg)Recovery (%)Relative Standard Deviation (RSD) (%)
Pesticide A10955.2
Pesticide B101056.8
Pesticide C50984.5
Pesticide D501027.1

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a selective sample preparation technique used to purify and concentrate analytes from complex samples. core.ac.ukepa.gov It operates by partitioning compounds between a solid stationary phase and a liquid mobile phase. core.ac.uk The process is more efficient than traditional liquid-liquid extraction, often providing higher recovery rates and more effective separation of analytes from matrix interferences. core.ac.uk

For the analysis of demeton-S-methyl and its metabolites, including the sulfone, SPE is a crucial clean-up step. fao.org For example, in the analysis of milk samples, C-18 SPE cartridges can be used to elute the target compounds, recovering a significant percentage of the analyte from the initial extract. fao.org In methods for agricultural products, a multi-step process involving extraction with acetone, concentration, and subsequent clean-up using SPE cartridges (such as graphitized carbon black combined with aminopropylsilanized silica (B1680970) gel) is employed to prepare the sample for LC-MS/MS analysis. mhlw.go.jp This ensures that the final extract is sufficiently clean for accurate quantification.

Matrix Effects and Mitigation Strategies

Matrix effects present a major challenge in quantitative analysis using techniques like LC-MS/MS. chromatographyonline.com They occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's source, leading to either ion suppression or enhancement. chromatographyonline.comnih.gov This phenomenon can detrimentally affect the accuracy, reproducibility, and sensitivity of the analytical method. chromatographyonline.com The complexity and variability of the sample matrix are strongly correlated with the severity of these effects. analchemres.org

The most recognized and effective technique to correct for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS), such as this compound for the analysis of its non-labeled counterpart. chromatographyonline.comnih.gov A SIL-IS has nearly identical chemical and physical properties to the analyte, causing it to behave similarly during sample preparation, chromatography, and ionization. nih.gov By adding a known amount of the SIL-IS to every sample and standard, any signal variation caused by matrix effects will affect both the analyte and the internal standard proportionally. This allows for accurate correction and reliable quantification. nih.gov

Role of this compound as an Internal Standard in Quantitative Analysis

In quantitative analytical chemistry, an internal standard is a substance with properties similar to the analyte that is added in a constant amount to samples, calibration standards, and quality controls. This compound serves as an ideal internal standard for the quantification of Demeton-S-methyl sulfone, its corresponding non-deuterated metabolite. usbio.net

Enhancement of Method Accuracy and Precision

The primary function of an internal standard is to compensate for variations that can occur during sample analysis, thereby improving the accuracy and precision of the results. lcms.cz Accuracy refers to how close a measured value is to the true value, while precision describes the reproducibility of multiple measurements. By using a deuterated analogue like this compound, variations introduced during sample injection or fluctuations in the instrument's response are effectively normalized.

Studies have demonstrated that when internal standards are used, accuracy percentages for quality control samples fall within a much tighter range (e.g., within 25%) and relative standard deviation (RSD) values, a measure of precision, can drop significantly (e.g., below 20%). lcms.cz The use of SIL-IS is considered the most appropriate technique available to achieve the highest levels of accuracy and precision in quantitative mass spectrometry. nih.gov

Table 2: Impact of Internal Standard on Method Accuracy and Precision (Illustrative Data) This table demonstrates the typical improvement seen when using a stable isotope-labeled internal standard.

Analysis MethodAnalyte Concentration (ppb)Measured Accuracy (%)Precision (RSD %)
Without Internal Standard106535
With Internal Standard10986
Without Internal Standard5014042
With Internal Standard501034

Correction for Matrix Effects and Sample Processing Variability

As discussed, matrix effects can cause significant errors in quantification. This compound, being a stable isotope-labeled analogue, co-elutes with the target analyte and experiences the same degree of ion suppression or enhancement. chromatographyonline.com By calculating the ratio of the analyte's response to the internal standard's response, the variability caused by the matrix is cancelled out. lcms.cz This allows for accurate quantification even when analyzing diverse and complex matrices, such as different types of cannabis products or various foodstuffs. lcms.cz

Furthermore, variability can be introduced at any stage of sample processing, from extraction to clean-up. Losses of the analyte during these steps can lead to inaccurate results. Because the internal standard is added at the beginning of the workflow and behaves identically to the analyte, it also experiences similar losses. The use of the response ratio corrects for this variability, ensuring that the final calculated concentration accurately reflects the amount present in the original sample. nih.govlcms.cz

Calibration Curve Strategies and Validation

In the quantitative analysis of pesticides and their metabolites, establishing a reliable calibration strategy is fundamental. For Demeton-S-methyl sulfone, the isotopically labeled internal standard this compound is crucial for developing accurate and precise analytical methods. The use of such standards helps to correct for variations in sample preparation and instrumental response.

Research studies frequently employ a matrix-matched calibration curve approach to counteract ion suppression or enhancement effects, particularly when using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS). This is especially critical in complex matrices such as whole blood, serum, and soil. nih.govnih.gov For instance, in a biomonitoring study for 353 pollutants in serum, a 12-point matrix-matched calibration curve was prepared, covering a concentration range of 0.1 to 40 ng/mL. mdpi.com This strategy involves fortifying blank matrix samples with known concentrations of the analyte to create calibrators that closely mimic the study samples, thereby improving quantitation accuracy. mdpi.com The validation of these curves is confirmed by assessing their linearity, typically indicated by the regression coefficient (R²). mdpi.com

Method Validation and Quality Control in Research Studies

The validation of analytical methods is a prerequisite for ensuring the reliability and reproducibility of research findings. For methods developed to quantify Demeton-S-methyl sulfone, validation is performed in accordance with internationally recognized guidelines, such as the SANTE guidelines for pesticide residue analysis. nih.gov In the context of complex biological matrices like whole blood, guidelines from bodies like the Scientific Working Group for Forensic Toxicology (SWGTOX) are also considered, especially concerning the preparation of matrix-matched calibration curves. nih.gov

Limits of Detection and Quantification

The limit of detection (LOD) and limit of quantification (LOQ) are critical performance characteristics of a quantitative method. The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. mdpi.com In a forensic toxicology context, a sensitive method for analyzing Demeton-S-methyl sulfone in blood established an LOD of 2 ng/g. nih.gov For broader biomonitoring in whole blood, the LOQ for Demeton-S-methyl sulfone was reported as 0.40 ng/mL. nih.gov In environmental analysis of clay loam soil, the LOQ was determined to be 0.5 ng/g. nih.gov

Limits of Detection (LOD) and Quantification (LOQ) for Demeton-S-methyl Sulfone in Various Matrices
MatrixParameterValueUnitSource
BloodLOD2ng/g nih.gov
Whole BloodLOQ0.40ng/mL nih.gov
Clay Loam SoilLOQ0.5ng/g nih.gov

Selectivity, Linearity, and Recovery Assessment

Method validation rigorously assesses selectivity, linearity, and recovery to ensure the method is fit for its intended purpose.

Selectivity: This parameter confirms that the method can differentiate the analyte from other components in the sample matrix. In studies involving Demeton-S-methyl sulfone, selectivity is verified by analyzing blank matrix samples to ensure no interfering peaks are present at or near the retention time of the analyte, especially at concentrations close to the LOQ. mdpi.com High selectivity has been demonstrated even in challenging samples, where chromatograms of post-mortem blood and tissue were free of interferences despite putrefaction. nih.gov

Linearity: Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. It is typically evaluated by calculating the regression coefficient (R²) from the calibration curve. For Demeton-S-methyl sulfone, excellent linearity has been shown in various matrices. nih.govmdpi.com

Recovery: Recovery experiments are conducted to evaluate the accuracy and extraction efficiency of the method. This is done by analyzing spiked blank matrix samples at multiple concentration levels. The results are often expressed as a percentage of the known spiked amount.

The table below summarizes linearity and recovery data from different research studies.

Linearity and Recovery Data for Demeton-S-methyl Sulfone
MatrixParameterSpiked ConcentrationValueSource
Whole BloodLinearity (R²)N/A0.9962 nih.gov
Clay Loam SoilLinearity (R²)N/A0.9964 nih.gov
Clay Loam SoilRecovery (%)Low Level77.7 (RSD 14.4%) nih.gov
Medium Level83.6 (RSD 4.9%) nih.gov
High Level68.5 (RSD 4.8%) nih.gov
Overall Average75.7 (RSD 6.5%) nih.gov

Quality Assurance and Quality Control Protocols

Robust quality assurance (QA) and quality control (QC) protocols are integral to analytical studies to ensure the integrity of the data. In research involving the analysis of Demeton-S-methyl sulfone, QA/QC procedures include the routine analysis of quality control samples alongside the unknown samples. mdpi.com These QC samples are typically prepared by fortifying a blank matrix at different concentration levels (e.g., low, medium, and high) to monitor the method's performance throughout the analytical run. mdpi.com Furthermore, method uncertainty is often calculated based on bias and precision data obtained from intralaboratory QC results, following established guidelines. mdpi.com

Environmental Fate and Transformation Mechanisms Non Biological and Environmental Contexts

Transport and Distribution in Environmental Matrices

The movement and partitioning of Demeton-S-methyl sulfone in the environment dictate its potential to contaminate water resources and its availability for degradation or uptake by organisms.

Sorption to Soil and Sediment

The tendency of a chemical to bind to soil and sediment particles is a critical factor in determining its mobility. This property is often quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). Studies on the parent compound, Demeton-S-methyl, have reported a Koc value of 31, which indicates very high mobility in soil. nih.gov

Similarly, the sulfoxide (B87167) metabolite, oxydemeton-methyl (B133069), exhibits low sorption to a range of soil types. fao.org The low Koc values suggest that it does not bind significantly to soil particles. fao.org As Demeton-S-methyl sulfone is a polar metabolite, it is also expected to have a low affinity for sorption to soil and sediment, particularly in soils with low organic matter content. orst.edu This lack of strong binding suggests a high potential for movement within the soil column. fao.org

Table 2: Soil Sorption Coefficients for Oxydemeton-methyl (a related metabolite)

This table displays the distribution coefficient (Kd) and soil organic carbon-water partitioning coefficient (Koc) for the related compound Oxydemeton-methyl across various soil types.

Soil TypeKd (mL/g)Koc (mL/g)Mobility Potential
Sand0.0917Very High
Sandy loam0.012Very High
Silt loam0.8958High
Clay loam0.4539High

Data sourced from a 1998 report on Oxydemeton-methyl. fao.org

Mobility in Water Systems

Due to its high water solubility and low potential for sorption to soil and sediment, Demeton-S-methyl sulfone is expected to be mobile in water systems. inchem.org Following application of the parent insecticide, the sulfone metabolite can be transported from agricultural fields into surface and groundwater through processes like leaching and runoff. One field study noted that measurable residues of oxydemeton-methyl or its sulfone were not found below the top 15 cm of soil, suggesting that under certain conditions, degradation may be rapid enough to limit extensive leaching. fao.org However, the inherent chemical properties (low Koc) indicate a significant potential for mobility in the aqueous phase, making it a candidate for transport away from the site of application. nih.govfao.org

Environmental Monitoring and Contaminant Profiling Research

Monitoring for Demeton-S-methyl and its primary metabolites, including the sulfone, is essential for regulatory compliance and assessing environmental contamination and food safety. hpc-standards.com Demeton-S-methyl sulfone is often included in the residue definition for regulatory purposes, meaning its concentration is measured and summed with the parent compound and the sulfoxide metabolite. inchem.org

Advanced analytical techniques are employed for the detection and quantification of these compounds in various matrices. A common approach involves a "total residue" method where Demeton-S-methyl and oxydemeton-methyl in a sample are chemically oxidized to Demeton-S-methyl sulfone. The total amount of the sulfone is then measured, typically by gas chromatography (GC) with a flame photometric detector (FPD) or a thermionic detector. fao.org

More modern methods utilize liquid chromatography coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS). These techniques allow for the simultaneous determination of the parent compound and its individual metabolites, including Demeton-S-methyl sulfone, without the need for an oxidation step. researcher.lifenih.gov These methods offer high sensitivity and selectivity, enabling the detection of residues in agricultural products and environmental samples at very low concentrations, often at the microgram per gram (µg/g) level. researcher.lifenih.gov Certified reference materials, including Demeton-S-methyl sulfone, are crucial for the validation and quality control of these analytical methods. sigmaaldrich.com

Suspect Screening and Non-Targeted Analysis in Environmental Samples

Advanced analytical methods have become indispensable for identifying a wide range of micropollutants in the environment, including pesticide metabolites that are not typically part of routine monitoring programs. Suspect screening and non-targeted analysis (NTA) using high-resolution mass spectrometry (HRMS) are powerful approaches for this purpose researchgate.netnih.govslu.se.

In these analyses, environmental samples such as water or soil are processed and analyzed to generate a comprehensive chemical profile. Suspect screening involves searching this data against a curated database of compounds that are suspected to be present, such as known pesticide transformation products like Demeton-S-methyl Sulfone researchgate.net. Non-targeted analysis goes a step further by attempting to identify all chemical substances present in a sample.

The workflow for such studies typically involves:

Sample Collection and Preparation : Water samples are collected from relevant sites, such as agricultural streams slu.se. Extraction techniques, like solid-phase extraction, are used to isolate and concentrate the chemicals of interest fao.org.

Instrumental Analysis : Liquid chromatography coupled to high-resolution mass spectrometry (LC-HRMS) is the primary technique used. It separates the compounds in the extract and measures their exact mass with high accuracy, which allows for the determination of their elemental formula nih.govsemanticscholar.org.

Data Processing and Identification : Specialized software compares the measured masses and fragmentation patterns against chemical libraries. The identification of a compound like Demeton-S-methyl Sulfone is considered tentative until it is confirmed by comparing its analytical data (retention time, mass spectra) with that of a certified reference standard nih.govhpc-standards.com. Demeton-S-methyl Sulfone-d6 plays a critical role here as an internal standard to ensure accurate quantification and minimize matrix effects.

A study on the Potomac River watershed utilized an in-house database of over 1000 compounds for a suspect screening analysis of surface water, which included Oxydemeton-methyl sulfone (an alternative name for Demeton-S-methyl sulfone) researchgate.net. Such comprehensive screening methods are crucial for detecting previously unmonitored contaminants and understanding the full scope of pesticide-related pollution researchgate.net.

Table 1: Analytical Approaches for Demeton-S-methyl Sulfone Detection

TechniqueApplicationKey FeatureReference
Suspect Screening Analysis (SSA)Detection of micropollutants in surface water.Uses HRMS and a database of suspected compounds to find known and emerging contaminants. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS)Simultaneous determination in agricultural products.Provides high sensitivity and selectivity for quantifying the parent compound and its metabolites. nih.govsemanticscholar.org
Gas Chromatography (GC) with a Flame Photometric DetectorAnalysis of total residue after oxidation.A common method where Demeton-S-methyl and its sulfoxide are oxidized to the sulfone for measurement. inchem.org

Assessment of Micropollutant Transport and Fate in Watersheds

Assessing the transport and ultimate fate of micropollutants like Demeton-S-methyl Sulfone within a watershed is essential for evaluating potential risks to aquatic ecosystems and water resources. The parent compound, Demeton-S-methyl, is highly soluble in water and can be mobile, though it also breaks down rapidly in soil herts.ac.ukwaterquality.gov.au. Its transformation into the more stable sulfone means that this metabolite could be subject to transport through hydrological pathways hpc-standards.com.

The key processes governing the fate of such compounds in a watershed include:

Runoff and Leaching : Following application of the parent pesticide, both the original compound and its transformation products can be transported from agricultural fields into nearby water bodies via surface runoff or leach through the soil profile usda.gov.

Persistence : While Demeton-S-methyl degrades quickly, its sulfone metabolite may persist longer in the environment, allowing for more extensive transport downstream hpc-standards.com. However, specific data on the environmental persistence of Demeton-S-methyl Sulfone is limited herts.ac.uk.

Watershed Modeling : Computer models, such as the Soil and Water Assessment Tool (SWAT), are used to simulate hydrological and chemical transport processes on a basin scale researchgate.net. By inputting data on chemical properties, application rates, soil types, and weather patterns, these models can predict the movement and concentration of pesticides and their metabolites in surface water. Such models are invaluable for characterizing the fate of these compounds and assessing the effectiveness of mitigation strategies, like best management practices (BMPs) in agriculture researchgate.netresearchgate.net.

Research in watersheds has shown that pesticide movement is controlled by primary hydrologic pathways, and concentrations tend to be highest where direct application to water channels occurs or when protective buffer strips are absent usda.gov. Studies that employ wide-scope suspect screening can reveal the presence of a diverse array of micropollutants and help identify shared transport mechanisms within a watershed, informing more effective management practices researchgate.net.

Metabolic Investigations and Biotransformation Pathways Non Human Organisms/systems

Oxidation and O-Demethylation Pathways in Experimental Systems

The main metabolic pathway for demeton-S-methyl in both plants and animals is the oxidation of the side chain. nih.gov This process leads to the formation of its corresponding sulfoxide (B87167) and sulfone. nih.gov Another significant metabolic route is O-demethylation. nih.gov

The biotransformation of demeton-S-methyl is a stepwise oxidation process. The thioethyl group is first oxidized to form the sulfoxide, known as oxydemeton-methyl (B133069). wikipedia.orgnih.gov Further oxidation of this sulfoxide metabolite leads to the formation of demeton-S-methyl sulfone. wikipedia.orgnih.gov

Metabolism studies in various plants have confirmed this pathway. For instance, in studies on apples treated with demeton-S-methylsulphon and cabbages treated with oxydemeton-methyl, the parent compounds and their metabolites were analyzed. fao.org In cabbages, oxydemeton-methyl accounted for 12% of recovered radioactivity, while its sulfone metabolite (referred to as M 01) accounted for 8%. fao.org The metabolism of these compounds in different biological systems consistently involves the oxidation of the thioether to the sulfoxide and subsequently to the sulfone. inchem.org

Table 1: Occurrence of Key Oxidative Metabolites in Experimental Systems

MetaboliteParent Compound AppliedExperimental SystemFindingSource
Oxydemeton-methyl (Demeton-S-methyl sulfoxide)Demeton-S-methylPlants & MammalsPrimary oxidation product. wikipedia.orgnih.gov wikipedia.orgnih.gov
Demeton-S-methyl sulfone (ODM sulfone, M 01)Oxydemeton-methylCabbagesConstituted 8% of recovered radioactivity. fao.org fao.org
Demeton-S-methyl sulfoneDemeton-S-methylPlants & MammalsFormed via further oxidation of the sulfoxide. wikipedia.orgnih.gov wikipedia.orgnih.gov

The biotransformation of organophosphorus compounds like demeton-S-methyl sulfone is facilitated by enzymatic reactions. The principal reactions involved are hydrolysis, oxidation, alkylation, and dealkylation. oup.com While specific enzymes for demeton-S-methyl sulfone are not extensively detailed, the metabolism of xenobiotics, including insecticides, is often mediated by the cytochrome P450 monooxygenase system. nih.gov This system is known to catalyze the oxidation of various compounds. nih.gov

Hydrolysis is considered a significant step in the detoxification of organophosphorus compounds, often targeting P-O-alkyl and P-O-aryl bonds. oup.com Research on engineered enzymes has shown that certain mutants of organophosphorus hydrolase (OPH) demonstrate higher catalytic activity against the P–S bond found in compounds like demeton-S. oup.com

Metabolite Identification and Structural Elucidation

The identification and structural analysis of metabolites from demeton-S-methyl and its derivatives have been accomplished using various analytical techniques. In studies involving goats and cabbages, extracts were analyzed using thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC). fao.org Mass spectrometry (MS), including both electron ionization (EI) and chemical ionization (CI), has been used to confirm the identity of isolated metabolites. fao.org

Isotopically labeled compounds are essential tools for tracing the metabolic pathways of pesticides. Demeton-S-methyl Sulfone-d6 is the deuterium-labeled isotope analog of Demeton-S-methyl Sulfone, which serves as a biomarker for exposure to the parent compound, Demeton-S-methyl. usbio.net

In numerous metabolic studies, carbon-14 (B1195169) labeled compounds have been employed. For example, the metabolism of [ethylene-1-¹⁴C]oxydemeton-methyl was studied in cabbages, sugar beets, and a lactating goat. fao.org By tracking the radioactivity, researchers could determine the distribution and transformation of the parent compound into various metabolites within the different tissues and extracts of the organisms. fao.org

Through the use of labeled compounds and advanced analytical methods, researchers have characterized a range of major and minor metabolites in different biological systems. fao.org

In a study on laying hens administered oxydemeton-methyl, demethyl-ODM sulfone (M 07) was identified as the major or sole residue in eggs, skin, heart, liver, and muscle tissue. fao.org The primary metabolites found in the kidney and gizzard were two sulfonic acids: 2-(ethylsulfinyl)ethanesulfonic acid (M 09) and 2-(ethylsulfonyl)ethanesulfonic acid (M 10). fao.org In rats, metabolic pathways were found to involve hydrolysis of the thioester, followed by S-methylation and subsequent oxidation of the sulfur, resulting in metabolites like 1-(ethylsulfinyl)-2-(methylsulfinyl)ethane (M 03) and 1-(ethylsulfonyl)-2-(methylsulfinyl)ethane (M 04). fao.org

Table 2: Identified Metabolites of Oxydemeton-methyl in Animal Systems

Metabolite IDMetabolite NameExperimental SystemLocation / FindingSource
M 07Demethyl-ODM sulfoneLaying HensMajor residue in eggs, skin, heart, liver, breast and thigh muscle. fao.org fao.org
M 092-(ethylsulfinyl)ethanesulfonic acidLaying HensMain metabolite in kidney and gizzard. fao.org fao.org
M 102-(ethylsulfonyl)ethanesulfonic acidLaying HensMain metabolite in kidney and gizzard. fao.org fao.org
M 031-(ethylsulfinyl)-2-(methylsulfinyl)ethaneRatsIdentified in urine and faeces. fao.org fao.org
M 041-(ethylsulfonyl)-2-(methylsulfinyl)ethaneRatsIdentified in urine and faeces. fao.org fao.org

Degradation by Microorganisms and Plant Systems

In plants, the metabolism of demeton-S-methyl involves oxidation of the thioethyl group to the sulfoxide (oxydemeton-methyl) and the sulfone (demeton-S-methyl sulfone), followed by hydrolysis to dimethyl phosphate. nih.gov Studies on sugar beets and cabbages have demonstrated the presence of acidic, highly polar, water-soluble metabolites, indicating further degradation of the molecule. fao.org

The microbial degradation of organophosphorus compounds is a key process in their environmental detoxification. oup.com While specific data on the microbial degradation of Demeton-S-methyl Sulfone is limited, studies on the parent compound provide insight. herts.ac.uk The bacterium Corynebacterium glutamicum has been shown to biotransform demeton-S-methyl. nih.gov Generally, microbial degradation of these pesticides proceeds through hydrolysis, with enzymes breaking down the ester bonds, which is considered a crucial detoxification step. oup.com

Table of Mentioned Compounds

Compound Name Other Names / Abbreviation
This compound -
Demeton-S-methyl Metaisosystox, Methyl isosystox
Demeton-S-methyl sulfone Demeton-S-methylsulphon, ODM sulfone, M 01
Oxydemeton-methyl Demeton-S-methyl sulfoxide, Metasystox R
Demethyl-ODM sulfone M 07
2-(ethylsulfinyl)ethanesulfonic acid M 09
2-(ethylsulfonyl)ethanesulfonic acid M 10
1-(ethylsulfinyl)-2-(methylsulfinyl)ethane M 03
1-(ethylsulfonyl)-2-(methylsulfinyl)ethane M 04
Demeton Systox
Dimethyl phosphate -

Research Applications and Contributions of Demeton S Methyl Sulfone D6

Mechanistic Elucidation of Organophosphorus Compound Behavior

Isotopically labeled compounds like Demeton-S-methyl Sulfone-d6 are invaluable in elucidating the complex biochemical and environmental pathways of organophosphorus compounds. The strategic placement of heavier isotopes, such as deuterium (B1214612), on a molecule allows researchers to trace its path through metabolic, degradation, or environmental transport processes.

While specific studies detailing the use of this compound for mechanistic elucidation are not extensively documented in publicly available literature, its primary utility in this field would be as a tracer. By introducing the labeled sulfone into biological or environmental systems, scientists can use mass spectrometry to distinguish the labeled compound and its subsequent transformation products from their naturally occurring, non-labeled counterparts. This approach helps in:

Mapping Metabolic Pathways: Tracking the biotransformation of the sulfone metabolite within an organism to identify further breakdown products.

Investigating Reaction Mechanisms: Studying the kinetics and mechanisms of degradation reactions, such as hydrolysis or oxidation. The presence of deuterium can lead to a kinetic isotope effect, where the reaction rate is altered, providing insight into bond-breaking steps in the reaction's rate-determining stage.

Understanding Enzyme Inhibition: Elucidating the interaction between organophosphorus metabolites and their target enzymes, such as acetylcholinesterase. ondemand.com

The use of such labeled standards is a fundamental technique for confirming the identity of metabolites and degradation products formed from the parent insecticide, Demeton-S-methyl, and its primary metabolite, oxydemeton-methyl (B133069).

Development of High-Throughput Analytical Methods for Environmental and Food Safety Research

The most prominent application of this compound is as an internal standard in high-throughput analytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods are essential for monitoring pesticide residues in food and environmental samples to ensure compliance with regulatory limits. researchgate.net

In complex sample matrices such as fruits, vegetables, tea, soil, or water, analytical signals can be suppressed or enhanced, and the efficiency of analyte extraction can vary. An ideal internal standard, like this compound, is added to the sample at a known concentration at the beginning of the analytical procedure. It experiences similar losses during extraction and cleanup and similar matrix effects during analysis as the target analyte (the non-labeled Demeton-S-methyl sulfone). By measuring the ratio of the analyte's signal to the internal standard's signal, analysts can achieve highly accurate and precise quantification.

A study on the analysis of 141 pesticides in tea utilized a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method coupled with LC-MS/MS. vu.edu.au In this research, isotopically labeled standards were used to ensure quantification accuracy for a range of pesticides, including the metabolite Demeton-S-methyl sulfone. The performance data for the non-labeled analyte, representative of the accuracy achieved by using such standards, is detailed below. vu.edu.au

AnalyteMatrixAnalytical MethodSpiking Level (µg/kg)Average Recovery (%)Precision (RSD, %)Limit of Detection (LOD, µg/kg)
Demeton-S-methyl sulfoneTeaLC-MS/MS2097.28.35

This table illustrates the performance of an analytical method for Demeton-S-methyl sulfone, where the use of an isotopically labeled internal standard like the d6 variant is crucial for achieving high recovery and precision. vu.edu.au

The high recovery and good precision demonstrated in such studies underscore the importance of using deuterated internal standards to overcome the challenges of complex matrices and enable the development of robust, high-throughput methods for food and environmental safety. vu.edu.au

Biomonitoring Studies in Wildlife and Environmental Specimens

Biomonitoring studies assess the exposure of organisms to environmental contaminants and the potential ecological impact. The analysis of pesticide residues in wildlife tissues (e.g., fish, birds) and other environmental specimens (e.g., soil, water, sediment) provides a direct measure of the bioavailability and accumulation of these compounds in ecosystems.

The accurate quantification of Demeton-S-methyl and its metabolites in these diverse and often challenging samples relies heavily on the use of stable isotope-labeled internal standards. This compound is an ideal candidate for such studies when Demeton-S-methyl sulfone is a target analyte. Its role is to ensure that the measured concentration of the pesticide metabolite in a tissue or soil sample is accurate, correcting for any loss of the analyte during the extensive sample preparation and cleanup procedures required for these complex matrices.

Assessment of Environmental Persistence and Transformation of Related Compounds

Understanding the environmental fate of pesticides, including their persistence, mobility, and transformation into other chemical forms, is critical for environmental risk assessment. Demeton-S-methyl is known to degrade in the environment through oxidation to its sulfoxide (B87167) (oxydemeton-methyl) and subsequently to the more stable Demeton-S-methyl sulfone. vu.edu.au

Isotopically labeled standards play a key role in these environmental fate studies. This compound can be used as a quantification standard to accurately measure the concentration of the sulfone metabolite in soil, water, or sediment over time. This allows researchers to determine its formation and degradation rates.

Furthermore, isotopically labeled parent compounds (e.g., deuterated Demeton-S-methyl) are often used to trace the formation of metabolites. In such experiments, this compound would serve as an essential reference material to definitively confirm the identity of the formed d6-sulfone metabolite via techniques like LC-MS/MS, thus verifying the transformation pathway. This confirmatory analysis is crucial for building accurate models of a pesticide's environmental behavior and persistence.

Future Research Directions and Emerging Methodologies

Integration with Advanced Omics Technologies for Comprehensive Metabolite Profiling

Future research will increasingly focus on integrating isotopically labeled standards like Demeton-S-methyl Sulfone-d6 with advanced "omics" technologies, particularly metabolomics. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone of metabolomics, offering high specificity and sensitivity for measuring metabolites. researchgate.net The use of stable isotope-labeled internal standards (SIL-IS) is critical in these studies to correct for matrix effects—where co-eluting components in a sample can interfere with ionization, leading to inaccurate quantification. researchgate.net

By spiking a sample with a known quantity of this compound, researchers can accurately quantify the corresponding non-labeled metabolite, Demeton-S-methyl sulfone. researchgate.net This approach significantly improves the reproducibility and reliability of measurements across various biological and environmental matrices. researchgate.net This enhanced accuracy is crucial for comprehensive metabolite profiling, allowing scientists to build a more complete picture of the metabolic pathways affected by exposure to the parent pesticide, Demeton-S-methyl.

Development of Predictive Models for Environmental Fate and Transport

While this compound is an analytical tool, its utility is intrinsically linked to understanding the environmental behavior of its non-labeled counterpart. Very little data is currently available on the environmental fate of Demeton-S-methyl sulfone itself. herts.ac.uk Future research will focus on developing sophisticated predictive models to simulate how organophosphate metabolites move through and persist in different environmental compartments like soil, water, and air. rais.istaftlaw.com

These models require highly accurate and validated data on contaminant concentrations in the environment. taftlaw.com The use of this compound as an internal standard in analytical methods provides the precise measurements needed to build and calibrate these complex environmental fate and transport models. hpc-standards.com By ensuring data accuracy, this labeled compound will play a supportive but critical role in predicting the long-term environmental impact of Demeton-S-methyl and its metabolites.

Novel Applications in Forensic and Environmental Tracing Studies

The detection and quantification of pesticide residues are central to both environmental monitoring and forensic toxicology. nih.govnih.gov this compound is an essential tool in developing highly sensitive methods for identifying and quantifying the parent insecticide and its metabolites in various samples, including post-mortem blood and tissues. nih.govresearchgate.netnih.gov In forensic cases, such as suspected poisonings, the ability to accurately measure these compounds can be critical. nih.gov

Furthermore, Compound-Specific Isotope Analysis (CSIA) is an emerging technique in environmental forensics used to trace the source of pollutants. mdpi.com While CSIA typically analyzes the natural isotopic ratios of the pollutant itself, the use of isotopically labeled standards like this compound is fundamental for the accurate calibration of the instruments required for such sensitive analyses. mdpi.com This ensures that subtle variations in natural isotope ratios can be reliably detected, helping to pinpoint pollution sources.

Exploration of Sustainable Synthetic Routes for Labeled Analogs

The synthesis of stable isotope-labeled compounds is a cornerstone of modern analytical chemistry. acanthusresearch.com Traditionally, these syntheses can be complex and involve multiple steps. schd-shimadzu.com Future research is geared towards developing more sustainable and efficient synthetic routes for producing labeled analogs like this compound. This includes exploring "green chemistry" principles to reduce waste and energy consumption.

Two primary methods exist for creating labeled standards: hydrogen/deuterium (B1214612) exchange and complete chemical synthesis using isotopically substituted building blocks. acanthusresearch.com While H/D exchange can be simpler, complete synthesis offers greater control over the position and number of isotopic labels, which is crucial for creating a stable standard that won't lose its label during analysis. acanthusresearch.comschd-shimadzu.com The development of novel, more efficient synthetic pathways will make high-quality standards like this compound more accessible, supporting a wider range of research and monitoring activities. schd-shimadzu.com

Q & A

Q. How can researchers validate the absence of matrix effects in this compound quantification during metabolomics studies?

  • Methodology : Perform post-column infusion experiments to map ion suppression/enhancement zones. Use matrix-matched calibration curves and internal standards (e.g., isotopically labeled analogs of similar polarity) to correct for recovery variations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.